![molecular formula C22H20ClN5O2S B2535305 N-(2-(6-((3-Chlorbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamid CAS No. 872996-28-6](/img/structure/B2535305.png)

N-(2-(6-((3-Chlorbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

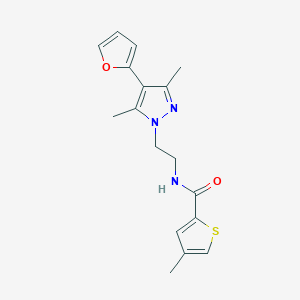

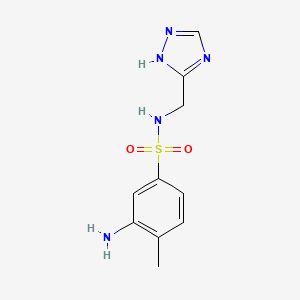

The compound “N-(2-(6-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide” is a complex organic molecule that contains several functional groups and rings, including a triazole ring and a benzamide group . Triazole compounds are a class of five-membered aromatic azole chain compounds containing two carbon and three nitrogen atoms .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, triazole compounds are generally synthesized through a variety of methods, including the reaction of azides with alkenes or alkynes, the oxidative cyclization of thiosemicarbazides, and the reaction of nitriles with thioformamides .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The triazole ring is a five-membered ring containing two carbon atoms and three nitrogen atoms .Chemical Reactions Analysis

Triazole compounds are known to participate in a variety of chemical reactions, often serving as ligands in coordination chemistry due to their ability to donate electron density to a central metal atom .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. In general, triazole compounds are stable and can exhibit a variety of physical and chemical properties depending on their substitution patterns .Wissenschaftliche Forschungsanwendungen

Antivirale Aktivität

Indolderivate, wie die in Frage stehende Verbindung, haben antivirale Eigenschaften gezeigt. Beispielsweise:

- 6-Amino-4-substituierte Alkyl-1H-Indol-2-substituierte Carbonsäurederivate wurden als antivirale Mittel untersucht. Unter diesen zeigte Methyl-6-amino-4-isobutoxy-1H-Indol-2-carboxylat eine inhibitorische Aktivität gegen Influenza A mit einem IC50-Wert von 7,53 μmol/L .

- 4-Alkyl-1-(5-Fluor-3-phenyl-1H-Indol-2-carbonyl)thiosemikarbazid-Derivate des Indols waren potente antivirale Mittel mit IC50-Werten im Bereich von 0,4 bis 2,1 μg/mL gegen das Coxsackie B4-Virus .

Weitere potenzielle Anwendungen

Während sich die Literatur hauptsächlich auf die antiviralen und antimikrobiellen Aspekte konzentriert, könnten zusätzliche Untersuchungen Folgendes erforschen:

Zusammenfassend lässt sich sagen, dass die Verbindung „N-(2-(6-((3-Chlorbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamid“ vielversprechend in Bezug auf verschiedene biologische Aktivitäten ist. Forscher sollten ihre therapeutischen Möglichkeiten in diesen verschiedenen Bereichen weiter erforschen . Wenn Sie weitere Informationen benötigen oder andere Fragen haben, zögern Sie bitte nicht, sich zu melden! 😊

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds with a 1,2,4-triazole ring have been known to bind to a variety of enzymes and receptors in the biological system .

Mode of Action

It’s worth noting that compounds with a 1,2,4-triazole ring, such as this one, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound may interact with its targets by binding to them, which could result in changes in their function.

Biochemical Pathways

Similar compounds have been shown to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This suggests that the compound may affect the cyclo-oxygenase and 5-lipoxygenase pathways, which are involved in the metabolism of arachidonic acid to prostaglandins and leukotrienes .

Result of Action

Similar compounds have been shown to have significant anti-inflammatory and analgesic activities . This suggests that the compound may have similar effects.

Biochemische Analyse

Biochemical Properties

N-(2-(6-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cyclooxygenase (COX) enzymes, which are key players in the biosynthesis of prostaglandins. The compound inhibits the activity of COX-2, thereby reducing the production of pro-inflammatory prostaglandins . Additionally, it has been shown to interact with other biomolecules, such as phospholipase A2, which is involved in the release of arachidonic acid from cell membrane phospholipids .

Cellular Effects

N-(2-(6-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been found to inhibit the NF-κB signaling pathway, which plays a critical role in regulating immune responses and inflammation . Furthermore, it affects the expression of genes involved in inflammatory responses, leading to a decrease in the production of pro-inflammatory cytokines .

Molecular Mechanism

The molecular mechanism of action of N-(2-(6-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide involves several key interactions at the molecular level. The compound binds to the active site of COX-2, inhibiting its enzymatic activity and preventing the conversion of arachidonic acid to prostaglandins . Additionally, it interacts with other biomolecules, such as phospholipase A2, leading to a reduction in the release of arachidonic acid . These interactions result in a decrease in the production of pro-inflammatory mediators and a subsequent reduction in inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2-(6-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its anti-inflammatory and analgesic effects over time, with no significant loss of activity .

Dosage Effects in Animal Models

The effects of N-(2-(6-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide vary with different dosages in animal models. At low to moderate doses, the compound exhibits potent anti-inflammatory and analgesic effects, with minimal adverse effects . At higher doses, the compound can cause toxicity and adverse effects, such as gastrointestinal irritation and hepatotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize potential side effects .

Metabolic Pathways

N-(2-(6-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation and reduction of the compound, leading to the formation of various metabolites . These metabolites are further conjugated with glucuronic acid or sulfate, facilitating their excretion from the body . The compound’s metabolism can affect its pharmacokinetics and overall efficacy .

Transport and Distribution

The transport and distribution of N-(2-(6-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide within cells and tissues are mediated by various transporters and binding proteins. The compound is absorbed efficiently in the gastrointestinal tract and distributed widely throughout the body . It can cross cell membranes and accumulate in specific tissues, such as the liver and kidneys . Transporters such as P-glycoprotein may play a role in the efflux of the compound from cells, affecting its intracellular concentration and activity .

Subcellular Localization

The subcellular localization of N-(2-(6-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in inflammatory responses . Additionally, it can be found in the endoplasmic reticulum and mitochondria, where it may influence cellular metabolism and energy production . Post-translational modifications, such as phosphorylation, may affect the compound’s localization and activity within cells .

Eigenschaften

IUPAC Name |

N-[2-[6-[(3-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN5O2S/c1-30-18-7-5-16(6-8-18)22(29)24-12-11-20-26-25-19-9-10-21(27-28(19)20)31-14-15-3-2-4-17(23)13-15/h2-10,13H,11-12,14H2,1H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKCBRRNUOCITDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B2535225.png)

![2-(4-Benzhydrylpiperazino)-6-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2535231.png)

![[(1R,3R)-3-(Trifluoromethyl)cyclopentyl]methanamine](/img/structure/B2535239.png)

![N-(4-chlorobenzo[d]thiazol-7-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2535241.png)